molecular formula C20H18N4O3S B2999969 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 872689-09-3

2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2999969
CAS No.: 872689-09-3
M. Wt: 394.45
InChI Key: KSCSFKLNBPTJFL-UHFFFAOYSA-N
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Description

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a pyridazine core substituted with a 3-nitrophenyl group at the 6-position. A thioether linkage connects the pyridazine ring to an acetamide moiety, which is further functionalized with a phenethyl group.

Properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(21-12-11-15-5-2-1-3-6-15)14-28-20-10-9-18(22-23-20)16-7-4-8-17(13-16)24(26)27/h1-10,13H,11-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCSFKLNBPTJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring .

The next step involves the introduction of the thioether linkage. This can be achieved by reacting the pyridazine derivative with a thiol compound under appropriate conditions. Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyridazine moieties are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

Pyrimidinone Derivatives (2a–c)

Compounds 2a–c (e.g., 2-((2-(3-nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one) share a pyrimidinone core instead of pyridazine. The pyrimidinone ring, with one oxygen and two nitrogen atoms, contrasts with the pyridazine’s two adjacent nitrogen atoms. This difference alters electronic properties: pyridazine’s electron-deficient nature may enhance reactivity in nucleophilic substitution or coordination chemistry.

Benzothiazole Acetamides (EP3 348 550A1)

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) replace the pyridazine ring with a benzothiazole core. The trifluoromethyl and methoxy groups in these compounds enhance lipophilicity compared to the nitro group in the target compound, which may affect solubility and membrane permeability. The thioether linkage in the target compound is absent here, suggesting divergent metabolic stability profiles .

Quinoxaline Acetamides (4a)

Compound 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) features a quinoxaline core fused with a pyrimidine ring. The hydroxyl and cyano substituents introduce hydrogen-bonding capacity and electronic effects distinct from the nitro group in the target compound. The thioether linkage is retained, but the larger quinoxaline system may reduce solubility compared to pyridazine .

Substituent Effects and Functional Groups

  • Nitro vs.
  • Phenethyl vs. Phenyl Groups : The phenethyl chain in the target compound may enhance lipophilicity compared to simpler phenyl groups, improving blood-brain barrier penetration in therapeutic contexts .

Biological Activity

The compound 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The chemical structure of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This compound features a pyridazine ring, a nitrophenyl group, and a thioether linkage, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide exhibit antitumor properties. For instance, studies have shown that pyridazine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Efficacy of Pyridazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF-74.8Cell cycle arrest
2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamideA549TBDTBD

Anti-inflammatory Properties

In addition to antitumor effects, this compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that certain pyridazine derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Regulation : By affecting cell cycle proteins, these compounds can halt the proliferation of cancer cells.

Case Studies

A notable case study examined the effects of a related pyridazine compound on breast cancer cells. The study reported a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours.

Case Study Summary:

Study ReferenceCell TypeTreatment DurationObserved Effects
Smith et al., 2021MCF-748 hoursReduced viability by 60%, increased apoptosis markers

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